Tianeptine sodium is the salt form of tianeptine, an atypical tricyclic antidepressant (TCA) primarily prescribed for major depressive disorder in some European, Asian, and Latin American countries [, ]. Unlike typical TCAs, tianeptine's mechanism of action is not fully understood, but it appears to affect mood regulation at lower doses and exhibits opioid-like properties at higher doses [].
Tianeptine sodium possesses a unique tricyclic structure with a chlorine atom, a methyl group, and a carboxylate group attached to the central ring system []. This structure differentiates it from classical TCAs and might contribute to its distinct pharmacological effects [].
The specific synthesis of tianeptine sodium is a proprietary process, and detailed information is not publicly available. However, research suggests it involves a multi-step organic synthesis likely starting from readily available precursors [].
The decomposition of tianeptine sodium likely follows the general patterns of organic molecules. Under high temperatures, it might break down into smaller organic fragments and inorganic salts, releasing gases like carbon dioxide and water vapor.
The exact mechanism by which tianeptine exerts its antidepressant effect is not fully elucidated. Unlike traditional TCAs that primarily block the reuptake of serotonin and norepinephrine, tianeptine might modulate glutamate signaling and enhance the activity of brain-derived neurotrophic factor (BDNF) [, ]. However, further research is needed to definitively understand its mechanism of action.
Tianeptine sodium demonstrates profound effects on glutamatergic neurotransmission, representing a primary mechanism underlying its therapeutic efficacy [1] [2]. The compound exhibits the ability to normalize pathological stress-induced alterations in glutamatergic signaling within key limbic structures, particularly the hippocampus and amygdala [1] [10].
Tianeptine sodium exerts significant modulatory effects on alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors through phosphorylation-dependent mechanisms [7] [25]. Chronic treatment with tianeptine increases phosphorylation of the calcium/calmodulin-dependent protein kinase II-protein kinase C site at serine 831 on glutamate receptor 1 subunit of AMPA receptors in hippocampal CA3 and dentate gyrus regions, as well as frontal cortex [1] [7].
The compound enhances AMPA receptor-mediated neuronal responses both in vitro and in vivo through a staurosporine-sensitive mechanism, indicating postsynaptic kinase involvement [25]. Tianeptine rapidly increases phosphorylation levels of both serine 831-glutamate receptor 1 and serine 845-glutamate receptor 1 subunits [25]. The activation of both protein kinase A and calcium/calmodulin-dependent protein kinase II proves critical for tianeptine's effects on AMPA responses [25] [30].
Parameter | Effect | Brain Region | Time Course |
---|---|---|---|
Serine 831-GluR1 phosphorylation | Increased | Hippocampus CA3, Frontal cortex | Chronic (19 days) |
Serine 845-GluR1 phosphorylation | Increased | Hippocampus CA3 | Chronic treatment |
AMPA receptor currents | Enhanced | Hippocampal slices | Acute (10 μM) |
Kinase activation | PKA and CaMKII dependent | Multiple regions | Rapid onset |
Tianeptine's enhancement of AMPA receptor function occurs through multiple signaling cascades, including the p38, p42/44 mitogen-activated protein kinase, and c-Jun N-terminal kinase pathways [25] [30]. The compound rapidly reduces surface diffusion of AMPA receptors through calcium/calmodulin-dependent protein kinase II-dependent mechanisms that enhance binding of the auxiliary subunit stargazin with postsynaptic density protein 95 [26].
Tianeptine sodium demonstrates complex modulatory effects on N-methyl-D-aspartate receptors, particularly under stress conditions [10] [1]. The compound normalizes stress-induced alterations in the amplitude ratio of NMDA receptor to AMPA/kainate receptor-mediated currents at hippocampal CA3 commissural associational synapses [10] [1].
Chronic restraint stress for 21 days persistently enhances the NMDA receptor component of excitatory postsynaptic currents at commissural/associational synapses onto CA3 pyramidal neurons [10]. Concomitant treatment with tianeptine normalizes these stress-induced changes, which may contribute to its neuroprotective properties [10] [1].
The compound appears to facilitate signal transduction at CA3 commissural associational synapses by altering the phosphorylation state of glutamate receptors [10]. The enhancement of excitatory postsynaptic currents by tianeptine can be blocked by intracellular presence of the kinase inhibitor staurosporine, suggesting involvement of postsynaptic phosphorylation cascades rather than presynaptic release mechanisms [10] [1].
Tianeptine exhibits no direct appreciable affinity for NMDA, AMPA, and kainate receptors at concentrations below 10 μM [4] [15]. The compound also demonstrates no agonist or antagonist activity at metabotropic glutamate receptors, including metabotropic glutamate receptor 1a, 2, 4, 5, 6, and 8 subtypes [4] [15].
Tianeptine sodium exerts pronounced modulatory effects on amygdalar glutamate neurochemistry and synaptic function [11] [1]. Acute restraint stress increases extracellular glutamate levels in both basolateral and central nuclei of the amygdala, measured by in vivo microdialysis [11] [1].
The compound normalizes synaptic concentrations of glutamate in the rat basolateral nucleus of the amygdala following stress exposure [1] [11]. Repeated stress significantly reduces glutamate efflux in the central amygdalar complex, while tianeptine administration inhibits this stress-induced reduction [11].
Tianeptine modulates stress-induced changes in expression of glial glutamate transporters, which represent the primary mechanism for terminating glutamate activity at excitatory synapses [1] [11]. Repeated stress nearly eliminates amygdalar vesicular glutamate transporter 2 expression, providing a potential mechanism through which stress impairs amygdalar glutamate neurochemistry [11]. Daily tianeptine administration inhibits these stress-induced changes in vesicular glutamate transporter 2 expression [11].
The compound increases vesicular localization of synaptosomal-associated protein of 25 kilodaltons, which could account for tianeptine's ability to modify glutamatergic tone in non-stressed control animals [11] [23]. This effect demonstrates tianeptine's capacity to enhance synaptic vesicle function and neurotransmitter release mechanisms [11].
Tianeptine sodium was initially characterized as a serotonin reuptake enhancer, distinguishing it from conventional selective serotonin reuptake inhibitors [5] [8]. The compound binds to the same allosteric site on the serotonin reuptake transporter as tricyclic antidepressants but exhibits different pharmacological properties due to its amino heptanoic acid side chain [3] [8].
The presence of the amino heptanoic acid chain on the C3 position is proposed to lock the transporter in a conformation that increases affinity and reuptake velocity maximum of serotonin [3] [8]. This structural feature theoretically gives tianeptine serotonin reuptake enhancing properties, positioning it as a positive allosteric modulator of the serotonin reuptake transporter [3].
However, recent investigations employing advanced methodologies have challenged the validity of early serotonin reuptake facilitation studies [5] [8]. More recent studies demonstrate that tianeptine exhibits low affinity for serotonin transporters and does not exert significant effects on serotonin neurotransmission [5]. Acute and chronic administration of tianeptine does not produce marked alterations in extracellular serotonin levels in corticolimbic structures of conscious rats [8] [1].
Study Parameter | Early Findings | Recent Findings | Methodology |
---|---|---|---|
Serotonin levels | Decreased | No significant change | In vivo microdialysis |
Transporter affinity | Moderate | Low | Binding studies |
Reuptake velocity | Enhanced | Negligible effect | Synaptosome preparations |
Electrophysiology | Altered firing | No change in firing rate | Dorsal raphe recordings |
Sustained administration of tianeptine does not modify spontaneous firing rate of serotonergic neurons in the dorsal raphe nucleus, nor does it alter activity of postsynaptic serotonin 1A receptors or effectiveness of terminal serotonin autoreceptor antagonists [8] [1]. These findings suggest that direct serotonin system modulation is unlikely to represent the primary mechanism of tianeptine's antidepressant efficacy [8] [5].
Tianeptine sodium demonstrates complex interactions with serotonin receptor systems that extend beyond simple reuptake modulation [12] [5]. The compound has been shown to modulate memory consolidation through interactions with serotonin uptake sites and serotonin receptors 1 through 7 [12].
Post-training tianeptine injection enhances memory consolidation in autoshaping Pavlovian/instrumental learning tasks [12]. The compound normalizes memory impairments elicited by scopolamine and dizocilpine, while partially reversing deficits induced by 3-trifluoromethylphenylpiperazine, a serotonin receptor 1B/1D/2A-2C/7 agonist/antagonist [12].
Tianeptine exhibits no affinity for known neurotransmitter receptors in comprehensive screening studies [1] [2]. Chronic tianeptine administration does not alter concentration and affinity of alpha-1A, alpha-1B, alpha-2A, alpha-2B, alpha-2C, beta-1, beta-2, serotonin 1, serotonin 2, serotonin 3, serotonin 4, serotonin 5A, serotonin 6, or serotonin 7 receptors [1].
The compound does not inhibit monoamine oxidase A and monoamine oxidase B activity in cortex, hippocampus, and hypothalamus [1]. However, tianeptine increases responsiveness of the alpha-1-adrenergic system, suggesting indirect modulation of adrenergic neurotransmission [1].
Tianeptine sodium functions as a full agonist at mu-opioid receptors, representing a major discovery in understanding its mechanism of action [4] [6] [15]. Using radioligand binding and cell-based functional assays, tianeptine demonstrates efficacious mu-opioid receptor agonism with a dissociation constant of 383±183 nanomolar and effective concentration 50 values of 194±70 nanomolar for humans and 641±120 nanomolar for mice for G-protein activation [4] [15].
The compound also acts as a full delta-opioid receptor agonist, although with significantly lower potency compared to mu-opioid receptors [4] [15]. Effective concentration 50 values for delta-opioid receptor activation are 37.4±11.2 micromolar for humans and 14.5±6.6 micromolar for mice [15]. In contrast, tianeptine remains inactive at kappa-opioid receptors for both human and rat isoforms [4] [15].
Receptor Type | Binding Affinity (Ki) | G-Protein Activation (EC50) | Species | Efficacy |
---|---|---|---|---|
Mu-opioid receptor | 383±183 nM | 194±70 nM | Human | Full agonist |
Mu-opioid receptor | - | 641±120 nM | Mouse | Full agonist |
Delta-opioid receptor | >10 μM | 37.4±11.2 μM | Human | Full agonist |
Delta-opioid receptor | - | 14.5±6.6 μM | Mouse | Full agonist |
Kappa-opioid receptor | No binding | Inactive | Human/Rat | No activity |
Tianeptine's mu-opioid receptor activation is blocked by the opioid antagonist naltrexone in a dose-dependent manner [15]. The compound requires mu-opioid receptor activity for its effects, as demonstrated in studies using mu-opioid receptor knockout mice where tianeptine and its metabolite become inactive [18].
Mu-opioid receptor activation by tianeptine sodium initiates complex downstream signaling cascades through Gi/o-coupled receptor mechanisms [14] [15]. The compound demonstrates full agonism for G-protein activation and downstream inhibition of cyclic adenosine monophosphate accumulation [15] [29].
The downstream effects of mu-opioid receptor activation by tianeptine include modulation of protein kinase A activity and subsequent effects on N-methyl-D-aspartate receptor phosphorylation [15]. Mu-opioid receptor activation in dentate granule cells decreases protein kinase A activity, resulting in decreased N-methyl-D-aspartate receptor phosphorylation and activity [15].
Activation of mu-opioid receptors in hippocampal inhibitory interneurons decreases their activity, thereby disinhibiting CA1 glutamatergic neurons [15]. This mechanism is consistent with reports of tianeptine's enhancing effects on excitability and synaptic plasticity in CA1 hippocampal regions [15] [1].
The compound's opioid receptor activation also contributes to dopamine release in the nucleus accumbens, similar to known mu-opioid and delta-opioid receptor agonists [15]. This dopamine release can subsequently modulate glutamate release through actions at presynaptic dopamine receptors on glutamatergic terminals [15].
Tianeptine sodium induces adaptive changes in the central dopaminergic D2/D3 receptor system following repeated administration [16]. The compound demonstrates no direct affinity for dopamine transporters or D1, D2, D3, D4, and D5 receptors, yet produces significant functional alterations in dopaminergic neurotransmission [1] [16].
Repeated administration of tianeptine at doses of 5 and 10 mg/kg increases hyperlocomotion induced by D-amphetamine and 7-hydroxy-dipropylaminotetralin, indicating enhanced sensitivity of dopaminergic systems [16]. Biochemical studies reveal decreased binding of 3H-7-hydroxy-dipropylaminotetralin binding sites after acute and repeated tianeptine treatment in islands of Calleja minor and shell portion of nucleus accumbens septi [16].
Both tianeptine and fluoxetine administered repeatedly increase binding of 3H-quinpirole, a D2/D3 receptor agonist, in nucleus caudatus and core portion of nucleus accumbens septi [16]. Similar effects are observed when dopamine D2/D3 receptors are visualized using 3H-raclopride, a dopamine D2/D3 receptor antagonist [16].
Brain Region | Receptor Binding Change | Treatment Duration | Functional Outcome |
---|---|---|---|
Islands of Calleja | Decreased 3H-7-OH-DPAT | Acute and chronic | Enhanced D3 sensitivity |
Nucleus accumbens shell | Decreased 3H-7-OH-DPAT | Acute and chronic | Altered dopamine response |
Nucleus caudatus | Increased 3H-quinpirole | Chronic only | Enhanced D2/D3 function |
Nucleus accumbens core | Increased 3H-quinpirole | Chronic only | Increased receptor density |
Despite increased receptor binding, tianeptine and fluoxetine induce decreased levels of messenger ribonucleic acid encoding dopamine D2 receptors after both acute and chronic treatment [16]. This paradoxical finding suggests post-transcriptional mechanisms contribute to enhanced dopaminergic responsiveness [16].
The compound modestly enhances mesolimbic dopamine release through mechanisms independent of direct dopamine transporter interaction [1]. Presumably, actions upstream of dopaminergic neurons are involved, such as tonic gamma-aminobutyric acid-ergic and glycinergic inhibition of dopaminergic perikarya [1].
Tianeptine sodium demonstrates significant modulatory effects on hypothalamic-pituitary-adrenal axis function, particularly in response to stress and inflammatory stimuli [17] [1]. The compound reduces hypothalamic-pituitary-adrenal axis response to stress and attenuates behavioral effects of lipopolysaccharide, a cytokine inducer [17].
Chronic, but not acute, tianeptine treatment at 10 mg/kg twice daily for 15 days attenuates lipopolysaccharide-induced increases in plasma adrenocorticotropic hormone and corticosterone in rats with indwelling jugular catheters [17]. The compound also reduces Fos immunoreactivity in the paraventricular nucleus following lipopolysaccharide administration [17].
Tianeptine prevents stress-induced reduction of in vivo brain metabolite levels of N-acetylaspartate, which represents reversion of stress-induced reduction of neuroaxonal cellular density and dysfunction [1]. The compound opposes stress-induced changes in brain structure and plasticity through multiple mechanisms involving hypothalamic-pituitary-adrenal axis normalization [1].
HPA Parameter | Stress Response | Tianeptine Effect | Time Course |
---|---|---|---|
ACTH levels | Increased | Attenuated | Chronic treatment |
Corticosterone | Elevated | Normalized | Chronic treatment |
PVN Fos expression | Enhanced | Reduced | 15 days |
N-acetylaspartate | Decreased | Restored | Chronic administration |
The compound's effects on hypothalamic-pituitary-adrenal axis function appear independent of direct corticosteroid receptor interactions [1]. Instead, tianeptine likely modulates stress responses through its effects on glutamatergic neurotransmission and opioid receptor signaling, which subsequently influence hypothalamic-pituitary-adrenal axis reactivity [17] [15].
Acute Toxic;Irritant;Health Hazard